Cas no 931-97-5 (cyclohexanone cyanohydrin)

cyclohexanone cyanohydrin structure
cyclohexanone cyanohydrin structure
Nome del prodotto:cyclohexanone cyanohydrin
Numero CAS:931-97-5
MF:C7H11NO
MW:125.168341875076
MDL:MFCD00003818
CID:83220
PubChem ID:24859569

cyclohexanone cyanohydrin Proprietà chimiche e fisiche

Nomi e identificatori

    • cyclohexanone cyanohydrin
    • 1-hydroxy-1-cyclohexanecarbonitrile
    • 1-hydroxycyclohexane-1-carbonitrile
    • 1-Hydroxy-cyclohexanecarbonitrile
    • NSC 14493
    • NSC 52190
    • 1-Hydroxycyclohexanecarbonitrile (ACI)
    • 1-Cyano-1-hydroxycyclohexane
    • Cyclohexanone, cyanohydrin
    • NSC-14493
    • DB-057379
    • NS00039531
    • SY107312
    • Cyclohexanecarbonitrile,1-hydroxy-
    • SCHEMBL18010
    • CHEMBL1569015
    • NSC52190
    • 931-97-5
    • LS-11974
    • A844473
    • Cyclohexanoncyanhydrin
    • 4-10-00-00021 (Beilstein Handbook Reference)
    • EINECS 213-246-0
    • F53384
    • CAS-931-97-5
    • CCRIS 4608
    • NCGC00091113-01
    • CS-0312430
    • Tox21_200377
    • ON43942N5P
    • NCGC00091113-02
    • AKOS009157962
    • Cyclohexanecarbonitrile, 1-hydroxy-
    • 1-hydroxy-cyclohexane-1-carbonitrile
    • UNII-ON43942N5P
    • AC-18710
    • NSC14493
    • AI3-37039
    • 1-oxidanylcyclohexane-1-carbonitrile
    • MFCD00003818
    • Q27285744
    • DTXCID304878
    • ALBB-032350
    • BRN 1634973
    • NSC-52190
    • Cyclohexanone cyanohydrin, 98%
    • SB84201
    • NCGC00257931-01
    • 1-Hydroxycyclohexanecarbonitrile
    • DTXSID2024878
    • cyclohexanone cyanhydrin
    • MDL: MFCD00003818
    • Inchi: 1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2
    • Chiave InChI: ZDBRPNZOTCHLSP-UHFFFAOYSA-N
    • Sorrisi: N#CC1(CCCCC1)O

Proprietà calcolate

  • Massa esatta: 125.08400
  • Massa monoisotopica: 125.084064
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 138
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 44
  • XLogP3: 0.9
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.01723 g/cm3 (30 ºC)
  • Punto di fusione: 32-35 °C (lit.)
  • Punto di ebollizione: 132 °C/19 mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 244,4 ° f< br / >Celsius: 118 ° C< br / >
  • Indice di rifrazione: 1.4900 (589.3 nm 20 ºC)
  • Solubilità: Dissoluzione (41 g/l) (25°C),
  • PSA: 44.02000
  • LogP: 1.20518
  • Solubilità: Non determinato

cyclohexanone cyanohydrin Informazioni sulla sicurezza

  • Simbolo: GHS06
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H300
  • Dichiarazione di avvertimento: P264-P301+P310
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 2
  • WGK Germania:3
  • Codice categoria di pericolo: 28
  • Istruzioni di sicurezza: S45
  • RTECS:GU7710000
  • Identificazione dei materiali pericolosi: T+
  • Classe di pericolo:6.1
  • Gruppo di imballaggio:II
  • Condizioni di conservazione:2-8°C
  • TSCA:Yes
  • Frasi di rischio:R29
  • PackingGroup:II
  • Termine di sicurezza:6.1

cyclohexanone cyanohydrin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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931-97-5 95%
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cyclohexanone cyanohydrin Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Carbon dioxide Solvents: Ethanol ;  18 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
CO2-Enabled Cyanohydrin Synthesis and Facile Iterative Homologation Reactions
Juhl, Martin ; Petersen, Allan R. ; Lee, Ji-Woong, Chemistry - A European Journal, 2021, 27(1), 228-232

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Titanium isopropoxide ,  Hexahydro-3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-2H-azepin-2-one Solvents: Dichloromethane
Riferimento
A novel rate enhancement in titanium and zirconium alkoxide mediated cyano group transfers by the addition of a salicylal type Schiff base, dl-3-[[(2-hydroxy-1-naphthyl)methylene]amino]-ε-caprolactam. A neighboring amide effect
Mori, Atsunori; Inoue, Shohei, Chemistry Letters, 1991, (1), 145-8

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Conversion of ketones to cyanohydrins: benzophenone cyanohydrin
Gassman, Paul G.; Talley, John J., Organic Syntheses, 1981, 60, 14-18

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Bismuth bromide Solvents: Dichloromethane
1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
Riferimento
Bismuth bromide as an efficient and versatile catalyst for the cyanation and allylation of carbonyl compounds and acetals with organosilicon reagents
Komatsu, Naoki; Uda, Masato; Suzuki, Hitomi; Takahashi, Toshikazu; Domae, Terutomo; et al, Tetrahedron Letters, 1997, 38(41), 7215-7218

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  3 h, 5 - 10 °C; 30 min, 5 - 10 °C
Riferimento
Method for manufacture of spirodiclofen with cyclohexanone
, China, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Tetrahydrofuran ;  15 - 24 h, rt
Riferimento
Preparation of 2-(spiro-piperidin-1-yl)oxazolones as modulators of vasopressin V1a receptors
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Carbon dioxide Solvents: Ethanol ;  18 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
CO2-enabled cyanohydrin synthesis and facile homologation reactions
Juhl, Martin; Petersen, Allan R.; Lee, Ji-Woong, ChemRxiv, 2020, 1, 1-7

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium bisulfite Solvents: Water ;  45 min, rt; rt → 50 °C; 50 °C → 15 °C
1.2 Solvents: Water ;  30 min, 15 °C; 1 h, 15 °C → 30 °C
Riferimento
Novel 4H-1,2,4-triazol-3-yl cycloalkanols as potent antitubercular agents
Desai, Nutan H. Palsule; Bairwa, Ranjeet; Kakwani, Manoj; Tawari, Nilesh; Ray, M. K.; et al, Medicinal Chemistry Research, 2013, 22(1), 401-408

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Dimethylformamide ,  Water ;  rt; 15 min, rt
Riferimento
A single-step, mild, neutral, catalyst-free method for cyanohydrin synthesis
Degani, Mariam S.; Kakwani, Manoj D.; Palsule Desai, Nutan H.; Bairwa, Ranjeet, Monatshefte fuer Chemie, 2012, 143(3), 461-465

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Titanium isopropoxide Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide
Ranu, Brindaban C.; Guchhait, Sankar K.; Saha, Manika, Journal of the Indian Chemical Society, 1999, 76(11-12), 547-549

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium bisulfite Solvents: Water ;  2 h, rt
1.2 24 h, rt
Riferimento
Preparation of 4-(arylethynyl)benzamide derivative as dual regulator for mGluR5 and 5-HT2A receptors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  3 h, 10 - 15 °C; 30 min, 10 - 15 °C
Riferimento
Synthesis of spirodiclofen
Lu, Yifu; Xu, Xuhui; Sun, Nan; Zhao, Jinhao, Jingxi Huagong Zhongjianti, 2009, 39(2), 19-21

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  10 h, 15 - 25 °C
1.2 Reagents: Water ;  -10 °C
Riferimento
Continuous reaction apparatus and the continuous synthesis method using the same
, Japan, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Urea ,  Choline chloride ;  140 min, 60 °C
Riferimento
A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in a deep eutectic solvent
Azizi, Najmedin; Rahimi, Zahra; Alipour, Masoumeh, RSC Advances, 2015, 5(75), 61191-61198

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: 2-Propanol, ytterbium(3+) salt Solvents: Tetrahydrofuran
Riferimento
Lanthanoid(III) alkoxides as novel catalysts for a rapid transhydrocyanation from acetone cyanohydrin to aldehydes and ketones
Ohno, Hiroshi; Mori, Atsunori; Inoue, Shohei, Chemistry Letters, 1993, 2, 375-8

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, cooled; 20 min, cooled
Riferimento
Synthesis, spectral, and structural characteristics of cyanohydrines derived from aliphatic cyclic ketones
Hosten, E. C.; Betz, R., Russian Journal of General Chemistry, 2014, 84(11), 2222-2227

Synthetic Routes 17

Condizioni di reazione
1.1 Catalysts: Hydroxymandelonitrile lyase Solvents: Water ;  pH 4.5, rt
Riferimento
Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues
Bhuniya, Rajib; Nanda, Samik, Tetrahedron Letters, 2012, 53(15), 1990-1992

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: Diethylamine Solvents: Ethyl acetate ;  7 min, rt
1.2 10 °C; 0.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 0.5
Riferimento
Preparation method of cyclohexanone cyanohydrin with high yield and high purity
, China, , ,

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Sodium pyrosulfite Solvents: Water ;  30 min, cooled; 12 h, rt
Riferimento
Preparation and reactions of optically active cyanohydrins derived from 4-chlorobenzaldehyde, cyclohexanone and 2-methylcyclohexanone using the (R)-hydroxynitrile lyase from Prunus amygdalus
Yosef, H. A. A.; Elmasry, A. M.; Ismael, Eman H. I.; Mahran, M. R. H., Egyptian Journal of Chemistry, 2010, 53(5), 745-775

Synthetic Routes 20

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  20 °C; 0.5 h, 20 °C
1.2 Solvents: Water ;  10 min, cooled
Riferimento
Boron containing pyrazole compounds, compositions comprising them, methods and uses thereof
, World Intellectual Property Organization, , ,

cyclohexanone cyanohydrin Raw materials

cyclohexanone cyanohydrin Preparation Products

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:931-97-5)213-246-0
25934506
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta